molecular formula C8H13NO3 B13912517 Ethyl 5-amino-3,6-dihydro-2H-pyran-4-carboxylate

Ethyl 5-amino-3,6-dihydro-2H-pyran-4-carboxylate

Cat. No.: B13912517
M. Wt: 171.19 g/mol
InChI Key: GZFCREPQQMANLT-UHFFFAOYSA-N
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Description

Ethyl 5-amino-3,6-dihydro-2H-pyran-4-carboxylate is a heterocyclic compound that contains a six-membered ring with an oxygen atom and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-amino-3,6-dihydro-2H-pyran-4-carboxylate typically involves multicomponent reactions (MCRs) that are efficient and environmentally friendly. One common method involves the reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis . These reactions are often carried out in aqueous conditions, which further enhances their green chemistry credentials.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger scales. These methods often employ continuous flow reactors and advanced catalytic systems to ensure high yields and purity. The use of green solvents and recyclable catalysts is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-3,6-dihydro-2H-pyran-4-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyran derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Ethyl 5-amino-3,6-dihydro-2H-pyran-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-amino-3,6-dihydro-2H-pyran-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Ethyl 5-amino-3,6-dihydro-2H-pyran-4-carboxylate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific functional groups, which confer unique reactivity and potential for diverse applications.

Properties

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

ethyl 5-amino-3,6-dihydro-2H-pyran-4-carboxylate

InChI

InChI=1S/C8H13NO3/c1-2-12-8(10)6-3-4-11-5-7(6)9/h2-5,9H2,1H3

InChI Key

GZFCREPQQMANLT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(COCC1)N

Origin of Product

United States

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